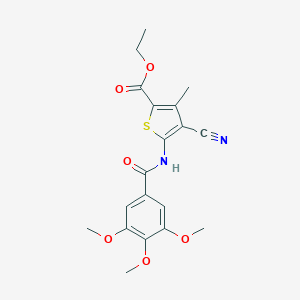
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.
作用机制
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves the selective blocking of the AT2R, which is a G protein-coupled receptor that is expressed in various tissues, including the nervous system and immune system. The AT2R has been shown to play a role in the regulation of pain perception and inflammation. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce the sensitization of pain pathways and decrease the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain behavior and hyperalgesia in various animal models of chronic pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
实验室实验的优点和局限性
The advantages of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain perception and inflammation, and its favorable safety profile. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a long half-life and good oral bioavailability, which makes it a suitable candidate for clinical use. The limitations of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include the need for further optimization of dosing and administration, as well as the need for more extensive safety and toxicity studies.
未来方向
There are several potential future directions for the development of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide as a treatment for chronic pain. These include the optimization of dosing and administration, the exploration of its efficacy in different types of chronic pain, and the investigation of its potential use in combination with other pain medications. Additionally, the development of biomarkers to predict patient response to N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could help to identify the most appropriate patient populations for treatment. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could lead to the development of new therapies for chronic pain.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the formation of the benzamide ring, which is achieved by reacting 4-methoxybenzoic acid with 2-ethyl-6-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to introduce the methoxy group and the amide functionality. The final product is obtained in high yield and purity through purification by column chromatography.
科学研究应用
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has shown efficacy in preclinical models of neuropathic pain, inflammatory pain, and cancer-related pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to selectively block the AT2R, which is upregulated in chronic pain conditions and contributes to the sensitization of pain pathways. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce pain perception and inflammation without causing unwanted side effects.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-7-5-6-12(2)16(13)18-17(19)14-8-10-15(20-3)11-9-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
WWAWASLYXVILAN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)



![N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B251857.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)